molecular formula C16H23NO4 B12951002 (R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid

Cat. No.: B12951002
M. Wt: 293.36 g/mol
InChI Key: OTRSBSOXCBFPDS-CYBMUJFWSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions generally involve ambient temperature and simple stirring, making the process efficient and straightforward.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including ®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid, often involves large-scale synthesis using similar reaction conditions as described above. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for continuous production and better control over reaction parameters, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid primarily involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being performed.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylphenyl)propanoic acid: Similar in structure but with a different substitution pattern on the benzyl group.

    ®-3-((tert-Butoxycarbonyl)amino)-2-(2-chlorobenzyl)propanoic acid: Contains a chlorine atom on the benzyl group, which can influence its reactivity and applications.

    ®-3-((tert-Butoxycarbonyl)amino)-2-(2-methoxybenzyl)propanoic acid: Features a methoxy group, affecting its solubility and chemical behavior.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and interactions in chemical and biological systems. The presence of the Boc group provides versatility in synthetic applications, allowing for selective protection and deprotection of the amino group.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

(2R)-2-[(2-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1

InChI Key

OTRSBSOXCBFPDS-CYBMUJFWSA-N

Isomeric SMILES

CC1=CC=CC=C1C[C@H](CNC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1=CC=CC=C1CC(CNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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